(2R,3S)-3-hydroxybutane-1,2,3-tricarboxylic acid;(2S,3R)-3-hydroxybutane-1,2,3-tricarboxylic acid (2R,3S)-3-hydroxybutane-1,2,3-tricarboxylic acid;(2S,3R)-3-hydroxybutane-1,2,3-tricarboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18891583
InChI: InChI=1S/2C7H10O7/c2*1-7(14,6(12)13)3(5(10)11)2-4(8)9/h2*3,14H,2H2,1H3,(H,8,9)(H,10,11)(H,12,13)/t2*3-,7-/m10/s1
SMILES:
Molecular Formula: C14H20O14
Molecular Weight: 412.30 g/mol

(2R,3S)-3-hydroxybutane-1,2,3-tricarboxylic acid;(2S,3R)-3-hydroxybutane-1,2,3-tricarboxylic acid

CAS No.:

Cat. No.: VC18891583

Molecular Formula: C14H20O14

Molecular Weight: 412.30 g/mol

* For research use only. Not for human or veterinary use.

(2R,3S)-3-hydroxybutane-1,2,3-tricarboxylic acid;(2S,3R)-3-hydroxybutane-1,2,3-tricarboxylic acid -

Specification

Molecular Formula C14H20O14
Molecular Weight 412.30 g/mol
IUPAC Name (2R,3S)-3-hydroxybutane-1,2,3-tricarboxylic acid;(2S,3R)-3-hydroxybutane-1,2,3-tricarboxylic acid
Standard InChI InChI=1S/2C7H10O7/c2*1-7(14,6(12)13)3(5(10)11)2-4(8)9/h2*3,14H,2H2,1H3,(H,8,9)(H,10,11)(H,12,13)/t2*3-,7-/m10/s1
Standard InChI Key KTKGACLAXAFYNU-WNSGUHBHSA-N
Isomeric SMILES C[C@@]([C@H](CC(=O)O)C(=O)O)(C(=O)O)O.C[C@]([C@@H](CC(=O)O)C(=O)O)(C(=O)O)O
Canonical SMILES CC(C(CC(=O)O)C(=O)O)(C(=O)O)O.CC(C(CC(=O)O)C(=O)O)(C(=O)O)O

Introduction

Structural Characteristics and Stereochemistry

Molecular Identity

Both isomers share the molecular formula C₇H₁₀O₇ (molecular weight: 206.15 g/mol) and differ only in their stereochemical configurations at the C2 and C3 positions . Their IUPAC names reflect their chiral centers:

  • (2R,3S)-3-hydroxybutane-1,2,3-tricarboxylic acid

  • (2S,3R)-3-hydroxybutane-1,2,3-tricarboxylic acid

The SMILES notation for these compounds is:

  • (2R,3S): C[C@](O)([C@@H](CC(=O)O)C(=O)O)C(=O)O

  • (2S,3R): C[C@](O)([C@H](CC(=O)O)C(=O)O)C(=O)O

Physicochemical Properties

PropertyValueSource
Solubility (25°C)563 g/L (freely soluble)
Density1.637 ± 0.06 g/cm³
Hydrogen Bond Donors8
Hydrogen Bond Acceptors14
Topological Polar Surface Area264 Ų

These properties underscore their high polarity and suitability for aqueous biochemical environments .

Biosynthesis and Chemical Synthesis

Enzymatic Pathways

In Bacillus subtilis and Mycobacterium tuberculosis, these isomers are synthesized via the methylcitrate cycle:

  • Propionyl-CoA condenses with oxaloacetate to form 2-methylcitrate via methylcitrate synthase (MmgD/PrpC) .

  • 2-methylcitrate undergoes dehydration and isomerization to yield (2R,3S)-3-hydroxybutane-1,2,3-tricarboxylic acid or (2S,3R)-3-hydroxybutane-1,2,3-tricarboxylic acid .

Laboratory Synthesis

Stereoselective synthesis remains challenging due to the need for precise chiral control. Key steps include:

  • Aldol condensation of propionyl-CoA analogs with oxaloacetate derivatives .

  • Enzymatic resolution using isomer-specific lyases (e.g., MmgF in B. subtilis) to isolate desired enantiomers .

Recent advances by the Reddick group demonstrated reproducible synthesis of (2RS,3RS)-2-methylisocitrate using modified literature methods, though scalability remains limited .

Biological Roles and Metabolic Implications

Methylcitrate Cycle in Prokaryotes

These isomers are pivotal in the methylcitrate cycle, which detoxifies propionyl-CoA—a toxic byproduct of odd-chain fatty acid β-oxidation . The cycle operates as follows:

StepSubstratesProductsEnzyme
1Propionyl-CoA + Oxaloacetate2-MethylcitrateMethylcitrate synthase
22-Methylcitrate(2R,3S)- or (2S,3R)-isocitrateMethylcitrate dehydratase
32-MethylisocitrateSuccinate + PyruvateMethylisocitrate lyase

Failure to metabolize these intermediates leads to TCA cycle inhibition and gluconeogenic precursor depletion, compromising cellular bioenergetics .

Role in Pathogenesis

In Mycobacterium tuberculosis, the methylcitrate cycle is essential for intracellular survival. Deletion of prpC (methylcitrate synthase) or prpD (dehydratase) abolishes growth on propionate and attenuates virulence in macrophages . Paradoxically, murine infection models show no difference in pathology between wild-type and ΔprpDC strains, suggesting redundant metabolic pathways .

Comparative Analysis of Stereoisomer Functions

Property(2R,3S)-Isomer(2S,3R)-Isomer
Enzymatic SpecificitySubstrate for MmgF in B. subtilis Substrate for PrpB in E. coli
Metabolic FateCleaved to succinate + pyruvate Inhibits fructose bisphosphatase
Synthetic AccessibilityRequires chiral catalysts Limited yield in non-enzymatic routes

Research Advancements and Challenges

Key Findings

  • Stereochemical specificity dictates metabolic flux: Only one enantiomer is processed by lyases (e.g., MmgF), while the other accumulates, disrupting homeostasis .

  • Cross-species conservation: Homologs of methylcitrate cycle enzymes exist in Saccharomyces cerevisiae and Salmonella enterica, highlighting evolutionary preservation .

Unresolved Questions

  • Allosteric regulation: How do these isomers modulate enzyme activity beyond substrate roles?

  • Therapeutic targeting: Can inhibiting their synthesis disrupt pathogenic metabolic networks (e.g., in tuberculosis)?

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